

# A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1S,2S)-2-fluorocyclopropanecarboxylic acid

Cat. No.: B171762

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **(1S,2S)-2-fluorocyclopropanecarboxylic acid**, a key chiral building block in modern pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, spectroscopic characteristics, a representative synthesis protocol, and its primary application in the development of advanced antibiotics.

## Compound Identification and Properties

**(1S,2S)-2-fluorocyclopropanecarboxylic acid** is a fluorinated derivative of cyclopropanecarboxylic acid featuring a specific stereochemistry that is crucial for its application in asymmetric synthesis.<sup>[1][2]</sup> Its rigid, three-membered ring and the presence of a fluorine atom make it a valuable synthon for introducing unique structural and electronic properties into target molecules.<sup>[2]</sup>

## Chemical Identifiers

The primary identifier for this specific stereoisomer is CAS Number 127199-14-8.<sup>[1][2][3][4]</sup> Another CAS number, 105919-34-4, is also frequently associated with this name in various chemical catalogs.<sup>[5]</sup>

Identifier	Value
IUPAC Name	(1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Primary CAS Number	127199-14-8[1][3][4]
Synonymous CAS No.	105919-34-4[5]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub> [1][2]
Molecular Weight	104.08 g/mol [1]
Canonical SMILES	C1--INVALID-LINK--C(=O)O[1]
InChI	InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKey	HZQKMZGKYVDMCT-GBXIJSLSA-N

## Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification processes.

Property	Value	Source
Appearance	White solid	[6]
Melting Point	41-42 °C	[6]
Boiling Point (Predicted)	202.3 ± 33.0 °C	[7]
Density (Predicted)	1.35 ± 0.1 g/cm <sup>3</sup>	[6][7]
pKa (Predicted)	3.78 ± 0.20	[6]

## Spectroscopic Data Analysis

While experimental spectra for **(1S,2S)-2-fluorocyclopropanecarboxylic acid** are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- O-H (Carboxylic Acid): A broad singlet, typically downfield (<math>&gt;10</math> ppm).</li><li>- C-H Protons: Complex multiplets in the upfield region (<math>\sim 1.0</math>-<math>2.5</math> ppm).</li></ul> The cyclopropyl protons will exhibit complex splitting patterns due to geminal and cis/trans H-H couplings, as well as additional splitting from the adjacent fluorine atom ( $^2\text{JHF}$ , $^3\text{JHF}$ ). <a href="#">[8]</a>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- C=O (Carbonyl): Signal furthest downfield, typically in the 170-180 ppm range.<a href="#">[9]</a></li><li>- C-F: Signal significantly affected by the fluorine atom, appearing as a doublet due to one-bond C-F coupling (<math>^1\text{JCF}</math> is typically large, <math>&gt;150</math> Hz).<a href="#">[10]</a></li><li>- C-COOH &amp; CH<sub>2</sub>: Two additional signals for the other cyclopropyl carbons, with smaller C-F coupling constants.</li></ul>
FTIR	<ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): Very broad band from <math>\sim 2500</math>-<math>3300</math> <math>\text{cm}^{-1}</math>.<a href="#">[11]</a></li><li>- C=O Stretch (Carbonyl): Strong, sharp absorption around <math>1700</math>-<math>1725</math> <math>\text{cm}^{-1}</math>.<a href="#">[11]</a></li><li>- C-F Stretch: Strong absorption in the fingerprint region, typically <math>1000</math>-<math>1400</math> <math>\text{cm}^{-1}</math>.<a href="#">[12]</a></li></ul>
Mass Spec.	<ul style="list-style-type: none"><li>- Molecular Ion <math>[\text{M}]^+</math>: Expected at <math>m/z = 104.0274</math> (for the exact mass).</li><li>- Fragmentation: Likely loss of H<sub>2</sub>O (water), COOH (carboxyl group), and other characteristic fragments.<a href="#">[13]</a></li></ul>

## Synthesis Methodology

The synthesis of **(1S,2S)-2-fluorocyclopropanecarboxylic acid** requires a stereoselective approach to ensure the correct cis-(1S,2S) configuration, which is critical for its biological application in target molecules. Asymmetric synthesis methods are therefore essential.[\[14\]](#)[\[15\]](#)

## Experimental Protocol: A Representative Asymmetric Synthesis

The following protocol is a representative summary of a novel synthesis strategy for 2-fluorocyclopropanecarboxylic acid, which can be adapted with chiral catalysts to produce the (1S,2S) enantiomer. This method is noted for its efficiency and cost-effectiveness.

### Step 1: Phenyl Sulfide Intermediate Formation

- 1,1-dichloro-1-fluoroethane and thiophenol are reacted in the presence of a base to form a phenyl sulfide intermediate.

### Step 2: Oxidation

- The phenyl sulfide intermediate undergoes an oxidation reaction with an oxidizing agent such as Oxone.

### Step 3: Elimination to Form Vinyl Sulfone

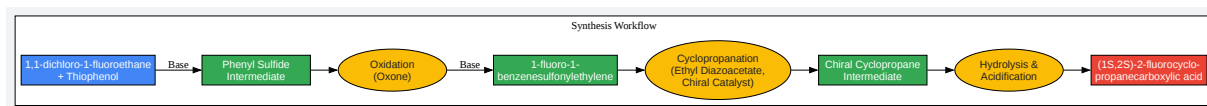
- The product from Step 2 is subjected to an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonylethylene.

### Step 4: Cyclopropanation

- An addition reaction is carried out between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate. This step is performed in the presence of a chiral catalyst (e.g., a chiral rhodium catalyst) to induce asymmetry and selectively form the desired (1S,2S) stereoisomer of the cyclopropane intermediate.<sup>[7]</sup>

### Step 5: Hydrolysis and Acidification

- The resulting cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to hydrolyze the ester and yield the final product, **(1S,2S)-2-fluorocyclopropanecarboxylic acid**.



[Click to download full resolution via product page](#)

A representative workflow for the synthesis of the target compound.

## Applications in Drug Development

**(1S,2S)-2-fluorocyclopropanecarboxylic acid** is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial chiral intermediate for the synthesis of complex APIs, most notably the fourth-generation fluoroquinolone antibiotic, Sitafloracin.[3]

## Role in Sitafloracin Synthesis

Sitafloracin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including many resistant strains.[6][16] The monofluorocyclopropane side chain, derived from **(1S,2S)-2-fluorocyclopropanecarboxylic acid**, is integral to its potent biological activity.[3] The specific stereochemistry imparted by this building block is essential for the drug's high affinity for its bacterial targets.

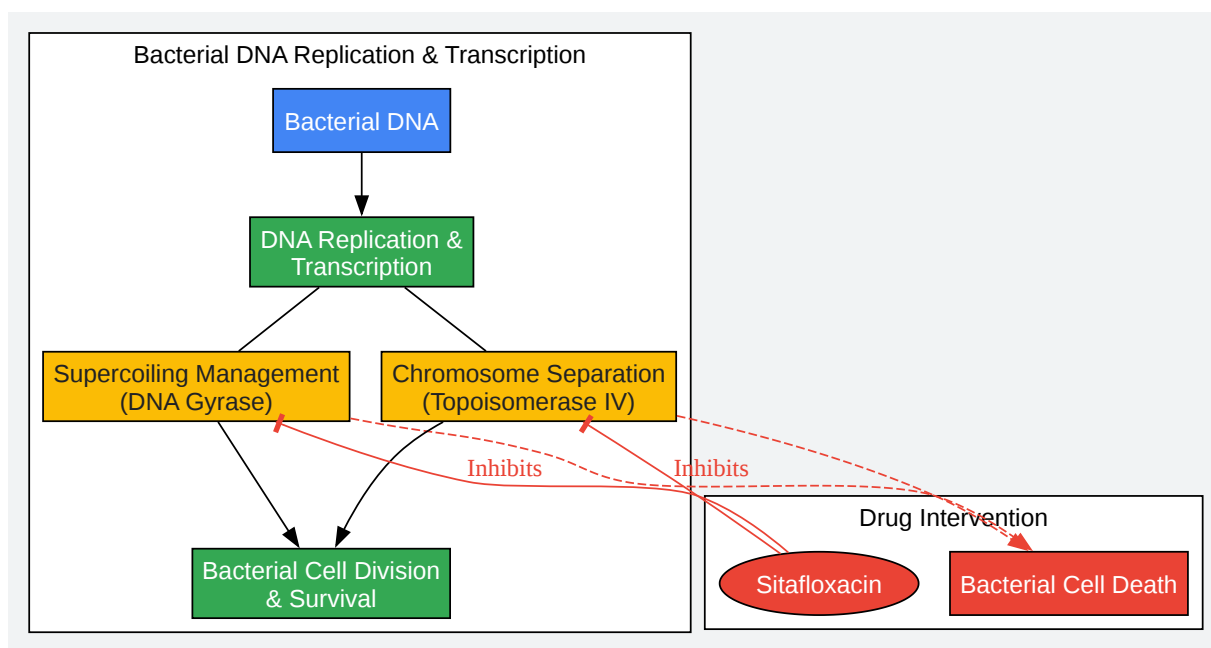
## Mechanism of Action of Sitafloracin

Sitafloracin functions by inhibiting two essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[16][17][18]

- DNA Gyrase (GyrA, GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription.[17]

- Topoisomerase IV (ParC, ParE subunits): This enzyme is critical for decatenating (unlinking) the newly replicated circular chromosomes, allowing them to segregate into daughter cells.  
[17]

By binding to and stabilizing the enzyme-DNA cleavage complex, Sitafloracin prevents the re-ligation of the DNA strands.[18] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, which halts DNA replication and transcription, ultimately triggering bacterial cell death.[17][18] Sitafloracin exhibits a balanced inhibition of both enzymes, contributing to its broad spectrum of activity and potency.[17]



[Click to download full resolution via product page](#)

Mechanism of action of Sitafloracin, an antibiotic derived from the title compound.

## Conclusion

**(1S,2S)-2-fluorocyclopropanecarboxylic acid** is a high-value chiral building block with significant importance in the pharmaceutical industry. Its well-defined stereochemistry and unique fluorinated cyclopropyl structure are leveraged in the synthesis of potent drugs like Sitafloracin. A thorough understanding of its properties, synthesis, and the mechanism of its downstream products is essential for researchers and scientists engaged in the discovery and development of new medicines. The continued development of efficient, asymmetric synthetic routes to this intermediate is a key area of research aimed at making these vital medications more accessible.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1S,2S)-2-Fluorocyclopropanecarboxylic acid | 127199-14-8 | CFA19914 [biosynth.com]
- 2. Cas 127199-14-8,(1S,2S)-2-Fluorocyclopropanecarboxylic acid | lookchem [lookchem.com]
- 3. (1S,2S)-2-fluorocyclopropanecarboxylic acid | 127199-14-8 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (1S,2S)-2-fluorocyclopropanecarboxylic acid | 105919-34-4 [chemicalbook.com]
- 6. What is Sitafloracin Fumarate used for? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. low/high resolution  $^1\text{H}$  proton nmr spectrum of propanoic acid  $\text{C}_3\text{H}_6\text{O}_2$   $\text{CH}_3\text{CH}_2\text{COOH}$  analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid  $^1\text{H}$  nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Simultaneous Proton and Fluorine decoupled  $^{13}\text{C}$  NMR - Magritek [magritek.com]
- 11. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Sitafloracin Hydrate? [synapse.patsnap.com]
- 17. Antibacterial Mechanisms and Clinical Impact of Sitafloracin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to (1S,2S)-2-fluorocyclopropanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171762#1s-2s-2-fluorocyclopropanecarboxylic-acid-cas-number]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)